(5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}ph enyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the degradation of 5-methylisoxazol-3-carboxamide to 5-methylisoxazol-3-amine under the action of sodium hypochlorite. This is then condensed with p-acetamidophenylsulfonyl chloride to form 3-(p-acetamidophenylsulfonylamino)-5-methylisoxazole, which is then hydrolyzed under alkaline conditions to yield 3-(p-aminophenylsulfonylamino)-5-methylisoxazole .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups including an isoxazole ring, a sulfonyl group, and an amine group. The presence of these functional groups contributes to the unique properties of this compound.Chemical Reactions Analysis
The chemical reactions involving this compound are largely dependent on the functional groups present in the molecule. For instance, the amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has not been thoroughly explored .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. The presence of multiple functional groups including an isoxazole ring, a sulfonyl group, and an amine group contribute to its unique properties.Scientific Research Applications
1. Green Chemistry Synthesis
A study by Poomathi et al. (2015) demonstrates a green chemistry approach for synthesizing novel pyrimidine and pyrazole derivatives using a compound structurally related to (5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}phenyl)sulfonyl]amine. This environmentally friendly method highlights the compound's utility in synthesizing isoxazole fused quinoline scaffolds in water, offering advantages like short reaction time, high yield, and simplicity (Poomathi et al., 2015).
2. Microbial Mediation in Abiotic Transformation
In environmental chemistry, a compound closely related to the given chemical showed a significant role in the microbially mediated abiotic transformation of sulfamethoxazole, a common antibiotic. This process, studied by Nödler et al. (2012), involves the formation of transformation products under denitrifying conditions, highlighting the compound's potential in environmental and water treatment research (Nödler et al., 2012).
3. Metabolic Activation in Carcinogenesis
Davis et al. (1993) investigated the metabolic activation of heterocyclic amines, structurally similar to the given compound, in various organs of monkeys and rats. The study provides insights into the carcinogenic potential of these compounds, important for understanding their role in mutagenesis and potential carcinogenesis (Davis et al., 1993).
4. Antimicrobial Properties
Sharma et al. (2008) explored the antimicrobial properties of quinolin-8-ol analogues, related to the queried compound, demonstrating significant antibacterial activity against both gram-positive and gram-negative organisms. This research suggests the compound's relevance in developing new antimicrobial agents (Sharma et al., 2008).
5. Role in Food Safety and Carcinogenic Risk
Research by Schut et al. (1999) on the DNA adducts of heterocyclic amine food mutagens, structurally akin to the given compound, has implications for understanding mutagenesis and carcinogenesis associated with dietary intake. This study is critical for assessing the potential human health risks of these compounds (Schut et al., 1999).
Future Directions
The future directions for this compound could involve further exploration of its potential uses in scientific research and drug development. Given its unique structure and properties, it could be a valuable tool in medicinal chemistry. Further studies could also explore the impact of isoxazole substituents on polymorph formation .
Biochemical Analysis
Biochemical Properties
(5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}phenyl)sulfonyl]amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .
Cellular Effects
The effects of (5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}phenyl)sulfonyl]amine on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, the compound has been observed to affect gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, (5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}phenyl)sulfonyl]amine exerts its effects through various mechanisms. It binds to biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, the compound can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}phenyl)sulfonyl]amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of (5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}phenyl)sulfonyl]amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
(5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}phenyl)sulfonyl]amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to significant changes in cellular metabolism, affecting overall cellular function .
Transport and Distribution
Within cells and tissues, (5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}phenyl)sulfonyl]amine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can significantly impact its activity and function .
Subcellular Localization
The subcellular localization of (5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}phenyl)sulfonyl]amine is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with other biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O3S/c1-12-9-18(17-8-3-14(21(22,23)24)11-19(17)25-12)26-15-4-6-16(7-5-15)32(29,30)28-20-10-13(2)31-27-20/h3-11H,1-2H3,(H,25,26)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSYOZFOSJGCQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.